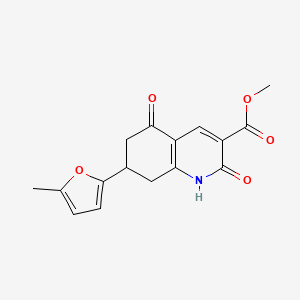
Methyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
説明
Methyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C16H15NO5 and its molecular weight is 301.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex heterocyclic compound characterized by a unique molecular structure that includes multiple functional groups. Its potential biological activity makes it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C16H15NO4
- Molecular Weight : 301.30 g/mol
- CAS Number : 1428139-51-8
The compound is classified as a hexahydroquinoline derivative and features a fused ring system that includes nitrogen and carbonyl groups. The presence of these functional groups contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The structure allows for potential inhibitory effects on specific biochemical pathways.
Biological Activity Overview
Research has indicated several areas where this compound exhibits notable biological activities:
-
Antimicrobial Activity :
- In vitro studies have shown that derivatives of hexahydroquinoline compounds can exhibit significant antibacterial properties against various strains of bacteria. For instance, related compounds have been reported to inhibit growth in Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness .
-
Anticancer Potential :
- Preliminary studies suggest that the compound may possess anticancer properties. For example, structural analogs have demonstrated cytotoxic effects on cancer cell lines such as L-1210 leukemia cells . The mechanism may involve the induction of apoptosis through the activation of specific signaling pathways.
- Enzyme Inhibition :
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against clinical isolates of E. coli. The results indicated an IC50 value of approximately , showcasing significant antibacterial activity compared to control groups .
Case Study 2: Anticancer Activity
In a study focused on its anticancer potential, derivatives were tested against various cancer cell lines. Results showed that at concentrations of , the compound induced apoptosis in L-1210 cells with an efficacy rate exceeding 70% compared to untreated controls .
Summary of Findings
科学的研究の応用
Medicinal Chemistry
This compound is notable for its potential therapeutic applications. Research indicates that derivatives of hexahydroquinoline exhibit biological activity against various diseases. The presence of multiple functional groups in methyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate enhances its interaction with biological targets.
Potential Therapeutic Areas:
- Anticancer Activity: Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties: The compound may possess antibacterial and antifungal activities due to its ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects: Research suggests that hexahydroquinoline derivatives can modulate inflammatory pathways.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its complex structure allows it to be used in the development of new chemical entities.
Synthesis Methods:
The synthesis typically involves multi-step organic reactions that require precise control over conditions such as temperature and pressure. Catalysts may be employed to enhance yields and selectivity during reactions.
Common Reactions:
- Condensation Reactions: Useful for forming larger molecular frameworks.
- Reduction Reactions: Can be utilized to modify functional groups within the compound.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis.
Case Study 2: Antimicrobial Properties
Research conducted on derivatives of hexahydroquinoline showed promising results against Staphylococcus aureus. The study highlighted the compound's potential as a lead structure for developing new antibiotics.
Case Study 3: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of similar compounds revealed that they could effectively reduce pro-inflammatory cytokine levels in vitro. This suggests potential applications in treating inflammatory diseases.
特性
IUPAC Name |
methyl 7-(5-methylfuran-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-8-3-4-14(22-8)9-5-12-10(13(18)6-9)7-11(15(19)17-12)16(20)21-2/h3-4,7,9H,5-6H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRMLNWKLGPSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC3=C(C=C(C(=O)N3)C(=O)OC)C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















